Allocryptopin
Overview
Description
Allocryptopin is a bioactive alkaloid found in plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, Hunnemannia fumariifolia, Eschscholzia lobbii, and other Papaveraceae plants . It has been reported to possess strong antibacterial, anti-inflammatory, antiparasitic, antineoplastic, and anti-addictive activities .
Molecular Structure Analysis
Allocryptopin has a molecular formula of C21H23NO5 . Its average mass is 369.411 Da and its monoisotopic mass is 369.157623 Da .
Physical And Chemical Properties Analysis
Allocryptopin has a density of 1.2±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a flash point of 288.1±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and a polar surface area of 57 Å2 .
Scientific Research Applications
Anti-Inflammatory Applications
Allocryptopine has been studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Research suggests that Allocryptopine can ameliorate IBD by targeting the CX3CL1–CX3CR1 axis, GNB5, AKT, NF-κB, and apoptosis pathways . This could potentially lead to new treatments for IBD and related inflammatory conditions.
Neuroprotection
The compound has also shown promise in neuroprotection. It acts on the CX3CL1–CX3CR1 axis to achieve neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or brain injuries .
Interaction with Plasma Proteins
Allocryptopine’s interactions with plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AAG) have been explored. These interactions are crucial for understanding the pharmacokinetics of Allocryptopine and designing isoquinoline alkaloid-based therapeutics .
Pharmaceutical Research
As a natural product derived from plant sources, Allocryptopine is used in pharmaceutical research. It finds application in compound screening libraries, metabolomics, and phytochemical studies, contributing to the discovery of new drugs .
Anti-Arrhythmic Potential
Studies indicate that Allocryptopine may have anti-arrhythmic effects in various animal models. The research focuses on multiple ion channel targets and reduced repolarization dispersion, which could lead to potential therapeutic benefits for arrhythmia diseases .
Metabolomics
Allocryptopine is utilized in metabolomics research to understand metabolic processes and pathways. Its role in metabolomics can help in identifying biomarkers for diseases and understanding the metabolic changes associated with different physiological states .
Mechanism of Action
Target of Action
Allocryptopine’s primary targets are multiple ion channels and the CX3CL1–CX3CR1 axis . These targets play a crucial role in the regulation of heart rhythm and inflammatory responses, respectively.
Mode of Action
Allocryptopine interacts with its targets, leading to changes in their function. In the case of ion channels, it focuses on reducing repolarization dispersion . For the CX3CL1–CX3CR1 axis, it downregulates upstream chemokine CX3CL1 and GNB5 content .
Biochemical Pathways
The affected pathways include the chemokine signaling pathway and apoptosis in the Kyoto Encyclopedia of Genes and Genomes (KEGG) . The downstream effects of these pathways involve the regulation of heart rhythm and inflammatory responses.
Pharmacokinetics
The lack of parameters regarding toxicology and pharmacokinetics is a clear limitation of Allocryptopine research .
Result of Action
Allocryptopine exhibits potential anti-arrhythmic actions in various animal models . It also has anti-inflammatory and neuroprotection properties . It reduces phosphorylation of AKT and NF-κB, as well as the degree of apoptosis, to improve the inflammatory response in the colon .
properties
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
Record name | Allocryptopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allocryptopine | |
CAS RN |
24240-04-8, 485-91-6, 48216-02-0 | |
Record name | β-Allocryptopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allocryptopine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allocryptopine | |
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Record name | beta-Allocryptopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allocryptopine | |
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Record name | Allocryptopine | |
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Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ALLOCRYPTOPINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural relationship between Allocryptopin and other alkaloids like Berberine?
A1: Allocryptopin can be synthesized from tetrahydroprotoberberines []. Additionally, α-Allocryptopin reacts with phosphorus trichloride to yield dihydroanhydroberberine methochloride, which can be further converted to anhydromethylberberine via Hofmann degradation []. This suggests a close structural relationship and the possibility of interconversion between these alkaloids.
Q2: How is Allocryptopin synthesized from Schöpf's Base VI?
A2: Schöpf's Base VI, an isoindolobenzazepine derivative, can be converted to Allocryptopin via a multi-step synthesis. The process involves the Hofmann degradation of the bromomethylate of Schöpf's Base VI, yielding two unsaturated bases. One of these bases, a 10-membered ces-dibenzazecine, can be further converted to α-Allocryptopin, albeit in low yield [, ].
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